9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide
Description
This compound belongs to the pyridoindolium class, characterized by a fused pyridine-indole core with quaternary ammonium substitution. The 1,4-diphenyl and 9-methyl groups likely influence its electronic properties, solubility, and biological interactions. Below, we compare it to analogs from the evidence, focusing on structural, synthetic, and functional differences.
Properties
CAS No. |
59715-31-0 |
|---|---|
Molecular Formula |
C24H19IN2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
9-methyl-1,4-diphenylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C24H19N2.HI/c1-25-22-15-9-8-14-21(22)23-20(18-10-4-2-5-11-18)16-17-26(24(23)25)19-12-6-3-7-13-19;/h2-17H,1H3;1H/q+1;/p-1 |
InChI Key |
UJMJDVXRLVXFGR-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C=C[N+](=C31)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Cyclization: The final step involves the cyclization of the substituted indole to form the pyrido[2,3-b]indole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, amines, thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Pyrido[3,2-b]indolium Derivatives ()
Compound 5-(5-Cyclohexylpentyl)-1-methyl-5H-pyrido[3,2-b]indol-1-ium iodide (11a) shares a pyridoindolium backbone but differs in substituents:
- Substituents : A cyclohexylpentyl chain at position 5 vs. 1,4-diphenyl groups in the target compound.
- Physical Properties : 11a has a melting point of 228–230°C . The absence of phenyl groups in 11a may reduce steric hindrance compared to the target compound.
Other derivatives (e.g., 11b–11f ) feature chloro, trifluoromethyl, or fluoro substituents, which alter electronic density and bioactivity . For example:
- 11b (6-chloro) : Increased electronegativity may enhance antimicrobial activity.
- 11e (8-trifluoromethyl) : Fluorine’s electron-withdrawing effect could stabilize the cationic core.
2.1.2 Pyrrolo[2,3-b]indolium Derivatives (Evidences 4–6)
Compounds like 3a-Hydroxy-1,1-dimethyl-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium () differ in their heterocyclic systems:
- Core Structure : Pyrroloindolium (5-membered ring) vs. pyridoindolium (6-membered ring).
- Implications : The pyrrolo system may confer greater conformational flexibility but reduced aromatic stability compared to the pyrido backbone.
Pharmacopeial and Analytical Profiles
- Impurity Limits: Pharmacopeial standards (Evidences 4–6) for pyrroloindolium compounds include stringent impurity thresholds (e.g., ≤4.0% total impurities). Similar criteria likely apply to pyridoindolium derivatives, with substituents influencing chromatographic retention (e.g., 3a-Hydroxy-1,1-dimethyl-5-[(methylamino)sulfonyl]methyl-pyrroloindolium eluted at 0.64 Rf) .
Data Tables
Table 1: Physical and Structural Comparison of Pyridoindolium Derivatives
Table 2: Pharmacopeial Impurity Limits for Related Compounds
| Compound Name | Relative Retention Time | Impurity Limit (%) | Reference |
|---|---|---|---|
| 3a-Hydroxy-1,1-dimethyl-5-[(methylamino)sulfonyl]methyl-pyrroloindolium | 0.64 | ≤1.5 | |
| Sumatriptan Related Compound C | 0.90 | ≤1.5 |
Biological Activity
9-Methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide (CAS: 59715-31-0) is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 9-methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide is C24H19IN2, with a molecular weight of 462.326 g/mol. The compound features a pyridoindole structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19IN2 |
| Molecular Weight | 462.326 g/mol |
| CAS Number | 59715-31-0 |
Antimicrobial Activity
Research has indicated that compounds similar to 9-methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide exhibit significant antimicrobial properties. A study conducted on pyridoindole derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Several studies have explored the anticancer potential of pyridoindole derivatives. For instance, research has shown that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .
Anti-leishmanial Activity
A notable study focused on the anti-leishmanial activity of related compounds. The results indicated that certain derivatives exhibited potent inhibition against Leishmania infantum and Leishmania donovani, with effective concentrations (EC50) in the low micromolar range. This suggests that modifications to the pyridoindole structure can enhance anti-parasitic efficacy .
Study on Antimicrobial Effects
In a comparative study involving various pyridoindole derivatives, it was found that modifications at specific positions on the indole ring significantly impacted antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .
Investigation of Anticancer Mechanisms
A detailed analysis of the anticancer mechanisms revealed that 9-methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide activates apoptotic pathways via mitochondrial dysfunction and caspase activation. In vitro assays demonstrated a marked increase in caspase-3 activity in treated cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted critical features influencing biological activity:
- Substitution Patterns : Para substitutions on the phenyl rings often lead to increased potency against microbial and cancer cell lines.
- Methyl Group Positioning : The presence of a methyl group at the 9-position is crucial for maintaining biological activity.
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